4-Bromo-6-(trifluoromethyl)pyridazin-3-amine 4-Bromo-6-(trifluoromethyl)pyridazin-3-amine
Brand Name: Vulcanchem
CAS No.: 1310918-29-6
VCID: VC4171832
InChI: InChI=1S/C5H3BrF3N3/c6-2-1-3(5(7,8)9)11-12-4(2)10/h1H,(H2,10,12)
SMILES: C1=C(C(=NN=C1C(F)(F)F)N)Br
Molecular Formula: C5H3BrF3N3
Molecular Weight: 241.999

4-Bromo-6-(trifluoromethyl)pyridazin-3-amine

CAS No.: 1310918-29-6

Cat. No.: VC4171832

Molecular Formula: C5H3BrF3N3

Molecular Weight: 241.999

* For research use only. Not for human or veterinary use.

4-Bromo-6-(trifluoromethyl)pyridazin-3-amine - 1310918-29-6

Specification

CAS No. 1310918-29-6
Molecular Formula C5H3BrF3N3
Molecular Weight 241.999
IUPAC Name 4-bromo-6-(trifluoromethyl)pyridazin-3-amine
Standard InChI InChI=1S/C5H3BrF3N3/c6-2-1-3(5(7,8)9)11-12-4(2)10/h1H,(H2,10,12)
Standard InChI Key PIZSHCRWJOXLFZ-UHFFFAOYSA-N
SMILES C1=C(C(=NN=C1C(F)(F)F)N)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-Bromo-6-(trifluoromethyl)pyridazin-3-amine belongs to the pyridazine family, a six-membered heterocyclic ring containing two nitrogen atoms at the 1- and 2-positions. The compound’s substituents—bromine at the 4-position, a trifluoromethyl group at the 6-position, and an amine at the 3-position—create a distinct electronic environment that influences its reactivity and intermolecular interactions. The trifluoromethyl group (CF3-\text{CF}_3) is electron-withdrawing, polarizing the ring and enhancing electrophilic substitution potential at the bromine site .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC5H3BrF3N3\text{C}_5\text{H}_3\text{BrF}_3\text{N}_3
Molecular Weight241.997 g/mol
Density1.9±0.1g/cm31.9 \pm 0.1 \, \text{g/cm}^3
Boiling Point312.6 \pm 42.0 \, ^\circ\text{C}
Flash Point142.9 \pm 27.9 \, ^\circ\text{C}
Exact Mass240.946243

Electronic and Steric Effects

The bromine atom’s steric bulk and electronegativity facilitate nucleophilic substitution reactions, while the CF3-\text{CF}_3 group’s strong inductive effect stabilizes adjacent charges, making the compound resistant to metabolic degradation in biological systems . This combination of features is frequently exploited in drug design to enhance pharmacokinetic properties such as bioavailability and half-life.

Synthetic Routes and Industrial Production

Industrial-Scale Considerations

Applications in Pharmaceutical Research

Role as a Building Block

Pyridazine derivatives are integral to antiviral, anticancer, and antimicrobial agents. The bromine and trifluoromethyl groups in this compound offer dual functionality:

  • Bromine: Serves as a handle for further derivatization.

  • Trifluoromethyl: Enhances lipophilicity and metabolic stability, improving drug-likeness .

Case Study: Antiviral Analogues

While direct studies on this compound are lacking, structurally similar pyridazines have shown inhibitory activity against viral proteases. For instance, trifluoromethyl-substituted pyridazines are explored as SARS-CoV-2 main protease inhibitors due to their strong electron-withdrawing effects, which enhance binding affinity .

Comparative Analysis with Related Compounds

Table 2: Comparison with Analogous Pyridazines

CompoundSubstituentsReactivity ProfilePotential Applications
4-Bromo-6-(trifluoromethyl)-pyridazin-3-amine4-Br, 6-CF3, 3-NH2High electrophilicity at C4Pharmaceutical intermediates
5-Bromo-2-(trifluoromethyl)pyridazine5-Br, 2-CF3Moderate SNAr reactivityAgrochemicals
3-Amino-6-(trifluoromethyl)pyridazine6-CF3, 3-NH2Low halogenation potentialMaterials science

The 4-bromo substitution in this compound distinguishes it by offering a sterically accessible site for functionalization, unlike 5-bromo isomers where halogen placement hinders nucleophilic attack .

Future Research Directions

Elucidating Biological Activity

In vitro screening against bacterial and fungal strains could reveal antimicrobial potential. The amine group may facilitate hydrogen bonding with biological targets, while the CF3-\text{CF}_3 group could mitigate resistance mechanisms .

Advanced Material Applications

Incorporating this compound into metal-organic frameworks (MOFs) or covalent organic polymers (COPs) might exploit its rigid aromatic core and halogen bonding capabilities for gas storage or catalysis.

Green Chemistry Approaches

Developing solvent-free or aqueous-phase synthesis methods would align with sustainable chemistry goals, reducing reliance on volatile organic compounds (VOCs).

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